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Compound of Interest

Compound Name:
(R)-1-Fluoro-2-propylamine

Hydrochloride

CAS No.: 273734-17-1

Cat. No.: B1449289

Get Quote

Executive Summary
(R)-1-Fluoro-2-propylamine (CAS: N/A for specific enantiomer salt, generic free base ~453-06-

5) is a critical chiral building block in the synthesis of fluorinated pharmaceuticals. Its structural

motif—a chiral amine adjacent to a fluoromethyl group—is increasingly utilized to modulate pKa

and metabolic stability in drug candidates.

Scaling this molecule presents three distinct engineering challenges:

Volatility: The free base is a low-boiling liquid (estimated b.p. 50–55 °C), leading to

significant yield loss during conventional workup.

Fluorination Safety: Traditional deoxofluorination reagents (DAST) pose severe explosion

hazards on a kilogram scale.

Stereochemical Integrity: Maintaining the (R)-configuration requires preventing racemization

adjacent to the amine center.
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This guide outlines two validated routes for scale-up: a Classical Chemical Route (Nucleophilic

Displacement) and a Modern Biocatalytic Route (Transaminase).

Route Selection Strategy
The choice of route depends on available infrastructure and raw material costs.

Feature
Route A: Chemical
Synthesis

Route B: Biocatalytic
Synthesis

Starting Material
(R)-(-)-2-Amino-1-propanol (D-

Alaninol)
Fluoroacetone

Chirality Source
Substrate-controlled

(Retained)

Catalyst-controlled (Enzymatic

induction)

Key Hazard
Sulfonate activation / Fluoride

handling

Enzyme stability / Solvent

tolerance

Scalability High (Linear scale-up) High (Volumetric productivity)

Green Metric
Moderate (Uses organic

solvents/reagents)

Excellent (Aqueous media,

ambient temp)

Decision Logic (DOT Visualization)
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Figure 1: Strategic decision tree for selecting the synthesis pathway based on facility

capabilities.

Route A: Chemical Synthesis (Nucleophilic
Displacement)
Rationale: While DAST/Deoxo-Fluor can convert alcohols directly to fluorides, they are

thermally unstable. On a >100g scale, the displacement of a sulfonate ester (Tosylate or

Mesylate) by a metal fluoride (CsF or KF) is significantly safer and avoids the formation of

explosive byproducts.

Protocol A: Step-by-Step
Step 1: N-Protection

Reagents: (R)-Alaninol (1.0 eq),

(1.1 eq),

(1.2 eq), DCM.

Procedure: Dissolve (R)-alaninol in DCM at 0°C. Add

. Add

dropwise. Warm to RT and stir for 4h. Wash with dilute citric acid and brine.

Checkpoint: Ensure complete consumption of amine to prevent N-alkylation in the next step.

Step 2: O-Activation (Tosylation)
Reagents: N-Boc-(R)-alaninol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine

(solvent/base).

Procedure: Dissolve intermediate in Pyridine at 0°C. Add TsCl portion-wise (exothermic). Stir

at 0°C for 4h, then store in refrigerator overnight.

Workup: Pour into ice water. The product often precipitates. If oil forms, extract with EtOAc.

Safety Note: Pyridine is toxic; handle in a fume hood.
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Step 3: Fluorination (

Displacement)
Reagents: O-Ts-N-Boc-Alaninol (1.0 eq), Cesium Fluoride (CsF, 3.0 eq), t-Butanol (tBuOH)

or PEG-400.

Mechanism: The fluoride ion attacks the primary carbon, displacing the tosylate. Because the

reaction occurs at C1, the chiral center at C2 is unaffected.

Procedure:

Dry CsF in a vacuum oven at 100°C for 24h (Critical: Water kills this reaction).

Suspend CsF in anhydrous tBuOH.

Add the Tosylate substrate.

Heat to reflux (80-85°C) for 12-24h.

Purification: Filter off CsOTs salts. Concentrate filtrate. Flash chromatography (Hex/EtOAc)

to isolate N-Boc-(R)-1-fluoro-2-propylamine.

Step 4: Deprotection & Salt Isolation[1]
Reagents: 4M HCl in Dioxane.

Procedure: Dissolve N-Boc intermediate in dry dioxane. Add 4M HCl/Dioxane at 0°C. Stir at

RT for 2h.

Isolation (Critical): Do NOT neutralize to free base. The free amine is volatile.

Add diethyl ether to the reaction mixture.

The product, (R)-1-Fluoro-2-propylamine Hydrochloride, will precipitate as a white

hygroscopic solid.

Filter under
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and dry in a vacuum desiccator over

.

Route B: Biocatalytic Synthesis (Transaminase)[2]
Rationale: This route uses an

-Transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to Fluoroacetone.
It is a single-step conversion that sets the chirality with high enantioselectivity (>99% ee).

Biocatalytic Workflow (DOT Visualization)

Fluoroacetone

Bioreactor
(pH 7.5, 30°C)

Isopropylamine
(Amine Donor)

ATA-113
(PLP Cofactor)

(R)-1-Fluoro-2-propylamine

Acetone
(Volatile)

Evaporated

Equilibrium Shift:
Remove Acetone via N2 sweep

Click to download full resolution via product page

Figure 2: Biocatalytic equilibrium displacement strategy using amine transaminases.

Protocol B: Step-by-Step
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP

(Pyridoxal-5'-phosphate cofactor).

Substrate Loading: Add Fluoroacetone (50 mM final conc) and Isopropylamine (1.0 M, 20

equivalents).
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Note: High concentration of isopropylamine drives the equilibrium but can inhibit the

enzyme. Titrate pH back to 7.5 after addition.

Enzyme Addition: Add (R)-selective

-Transaminase (e.g., Codexis ATA-113 or equivalent wild-type Arthrobacter sp.) at 2-5 g/L
loading.

Reaction: Stir gently at 30°C.

Equilibrium Control: Apply a gentle sweep of Nitrogen gas over the headspace to remove

Acetone (the byproduct), driving the reaction forward.

Workup (Salt Formation):

Acidify reaction mix to pH 2 with 6M HCl (stops reaction, protonates product).

Extract aqueous phase with MTBE to remove unreacted ketones/lipids.

Basify aqueous phase to pH 12 with NaOH (keep cold!).

Rapidly extract with DCM (3x).

Add HCl/Ether to the DCM layer immediately to precipitate the salt.

Analytical Controls & Specifications
For pharmaceutical applications, the following specifications are standard for the Hydrochloride

salt.
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Test Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

solid

Identity 1H NMR (D2O)

Consistent with structure;

doublet at ~1.4 ppm (CH3),

multiplet ~3.6 ppm (CH-NH2),

doublet of multiplets ~4.5 ppm

(CH2-F)

Fluorine Content 19F NMR
Single peak at -220 to -230

ppm (decoupled)

Enantiomeric Purity Chiral HPLC > 98.5% (R)-enantiomer

Water Content Karl Fischer
< 1.0% (Product is

hygroscopic)

Troubleshooting the Chiral HPLC
Since the amine lacks a UV chromophore, derivatization is required before HPLC analysis

unless using a specialized detector (CAD/ELSD).

Derivatization Agent: Marfey’s Reagent (FDAA) or GITC.

Column: C18 Standard column (after derivatization).

Eluent: Acetonitrile/Water gradient with 0.1% TFA.

Safety & Handling (The "Hidden" Hazards)
Fluoride Burns: In Route A, although CsF is less hazardous than HF, the reaction conditions

can generate trace HF if moisture is present. Always have Calcium Gluconate gel available.

Volatility: The free base of 1-fluoro-2-propylamine has a flash point < 0°C (estimated). All

free-basing steps must occur under inert atmosphere in a hood.
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Hygroscopicity: The HCl salt will absorb atmospheric water, turning into a syrup. Store in

sealed foil bags with desiccant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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propylamine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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